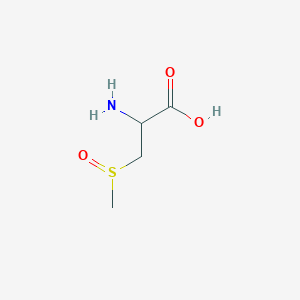

S-Methyl-L-cysteine sulfoxide

描述

Significance in Phytochemical and Nutritional Science

S-Methyl-L-cysteine sulfoxide (B87167) holds considerable significance in the fields of phytochemical and nutritional science. It is recognized as a phytoalexin, a substance produced by plants to defend against microbial pathogens and herbivores. researchgate.net The compound and its derivatives exhibit strong antimicrobial activity, contributing to the plant's innate immune system. researchgate.netrsc.org

From a nutritional standpoint, SMCSO is a prominent sulfur-containing compound in commonly consumed vegetables such as cabbage, broccoli, cauliflower, onions, and garlic. researchgate.nettandfonline.com In fact, its concentration in some Brassica vegetables can be significantly higher than that of the more extensively studied glucosinolates, constituting up to 1-2% of the dry weight. researchgate.nettandfonline.com This abundance suggests a potentially significant, yet historically overlooked, role in the health benefits associated with these foods. rsc.orgtandfonline.com

Upon consumption, SMCSO is metabolized into various derivatives, including S-methyl methanethiosulfinate and dimethyl disulfide, through the action of cysteine sulfoxide lyases present in plant tissues and the gut microbiota. researchgate.net Research has indicated that SMCSO and its metabolites may possess anti-carcinogenic, anti-diabetic, and cardiovascular-protective effects in experimental models. researchgate.netrsc.org Furthermore, SMCSO has been identified as a reliable biomarker for the intake of cruciferous vegetables in human dietary studies, highlighting its potential utility in nutritional epidemiology. researchgate.netrsc.orgtandfonline.com

Historical Context of S-Methyl-L-cysteine Sulfoxide Studies

The journey of this compound in scientific literature began in the mid-20th century. Initial investigations into the sulfur chemistry of Allium and Brassica species laid the groundwork for its discovery. A pivotal moment came in 1955 when Synge and Wood reported the isolation of a new free amino acid from cabbage, which they identified as (+)-(S-methyl-L-cysteine S-oxide). psu.edu This discovery was significant as it was the first instance of a derivative of S-methylcysteine being found in nature. psu.eduscispace.com

Early research was largely focused on its role in animal health, particularly as the "kale anaemia factor" in ruminants. researchgate.netrsc.org It was discovered that high concentrations of SMCSO in certain forage crops could lead to hemolytic anemia in livestock. researchgate.net This initial toxicological perspective gradually broadened as scattered reports began to emerge suggesting potential health benefits in other contexts. researchgate.netrsc.org These early, often disparate, findings set the stage for a more comprehensive exploration of SMCSO's biological activities.

A 2023 scoping review identified 21 original research articles, primarily from animal and in vitro studies, that met their inclusion criteria for exploring the health effects of SMCSO. ecu.edu.auresearchgate.net This indicates a relatively small but growing body of focused research on this specific compound.

Overview of Research Trajectories for this compound

The research on this compound has followed a dynamic trajectory, evolving from its initial identification as a plant secondary metabolite and a toxicant in ruminants to a compound of interest for its potential human health benefits. researchgate.netrsc.org Current research is multifaceted and can be broadly categorized into several key areas:

Cardiometabolic Health: A significant portion of recent research has focused on the potential of SMCSO to mitigate cardiometabolic risk factors. tandfonline.comecu.edu.au Animal studies have suggested favorable effects on hyperglycemia and hypercholesterolemia. ecu.edu.auresearchgate.net The proposed mechanisms include increased excretion of bile acids and sterols, modulation of enzymes involved in glucose and cholesterol metabolism, and improved function of hepatic and pancreatic β-cells. ecu.edu.auresearchgate.net

Antioxidant and Anti-inflammatory Properties: Investigations are exploring the antioxidant capabilities of SMCSO and its derivatives. ecu.edu.auroyalsocietypublishing.org By bolstering antioxidant defenses, SMCSO may help to counteract the oxidative damage associated with various pathologies. ecu.edu.au

Antimicrobial and Anticancer Effects: The inherent antimicrobial properties of SMCSO, first recognized in the context of plant defense, are also being explored for their potential relevance to human health. researchgate.netecu.edu.au Additionally, some studies have investigated its anticancer potential, although this area of research is still in its early stages. researchgate.netecu.edu.au

Bioavailability and Metabolism: Understanding how SMCSO is absorbed, metabolized, and distributed in the human body is a crucial area of research. Studies have shown that SMCSO is well-absorbed and its metabolites are primarily excreted in the urine. scispace.com The role of the gut microbiota in converting SMCSO into its bioactive derivatives is also a key focus. researchgate.net

Agricultural and Food Science: Research continues to quantify the SMCSO content in various cultivars of Allium and Brassica vegetables and to understand how factors like growing conditions and food processing affect its concentration. researchgate.netnih.gov For instance, a 2023 study described a method for the simultaneous analysis of SMCSO, sulforaphane (B1684495), and glucosinolates in cruciferous vegetables. nih.gov

The current body of evidence is largely based on animal and in vitro models, underscoring the need for more human clinical trials to substantiate the promising, yet preliminary, findings. ecu.edu.auresearchgate.net

Detailed Research Findings

The following tables summarize key research findings related to this compound.

Table 1: Investigated Health Effects of this compound in Preclinical Studies

| Health Effect Investigated | Key Findings | Model System |

| Anti-hyperglycemic | Demonstrated favorable properties in mitigating high blood sugar. ecu.edu.auresearchgate.net | Animal models |

| Anti-hypercholesterolemic | Showed potential in reducing high cholesterol levels. ecu.edu.auresearchgate.net | Animal models |

| Antioxidant | Exhibited antioxidant properties. ecu.edu.auresearchgate.net | In vitro and animal models |

| Anticancer | Explored for potential anticancer effects. researchgate.netecu.edu.au | In vitro and animal models |

| Antibacterial | Investigated for its antibacterial activity. ecu.edu.au | In vitro models |

Table 2: Plant Sources and Concentration of this compound

| Plant Source | Family | Reported Concentration (dry weight) |

| Brassica Vegetables (general) | Brassicaceae | 1-2% researchgate.net |

| Brussels sprouts | Brassicaceae | High researchgate.net |

| Cauliflower | Brassicaceae | High researchgate.net |

| Chinese chives | Amaryllidaceae | High royalsocietypublishing.org |

| Cabbage | Brassicaceae | Present researchgate.net |

| Garlic | Amaryllidaceae | Present researchgate.net |

| Onion | Amaryllidaceae | Present researchgate.net |

| Leek | Amaryllidaceae | Present researchgate.net |

| Rapeseed (Brassica napus) | Brassicaceae | Present in nectar and pollen royalsocietypublishing.org |

属性

CAS 编号 |

6853-87-8 |

|---|---|

分子式 |

C4H9NO3S |

分子量 |

151.19 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-methylsulfinylpropanoic acid |

InChI |

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m1/s1 |

InChI 键 |

ZZLHPCSGGOGHFW-ZMQIUWNVSA-N |

SMILES |

CS(=O)CC(C(=O)O)N |

手性 SMILES |

CS(=O)C[C@H](C(=O)O)N |

规范 SMILES |

CS(=O)CC(C(=O)O)N |

外观 |

Solid powder |

熔点 |

163 °C |

其他CAS编号 |

32726-14-0 |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

kale anemia factor methiin methiin, (DL-Ala)-isomer methiin, (L-Ala)-(R)-isomer methiin, (L-Ala)-(S)-isomer methiin, (L-Ala)-isomer S-methyl-L-cysteinesulfoxide S-methylcysteine sulfoxide |

产品来源 |

United States |

Occurrence and Distribution of S Methyl L Cysteine Sulfoxide

Plant Kingdom Abundance

The presence of SMCSO is a characteristic feature of certain groups of vegetables known for their pungent and characteristic flavors.

The Brassicaceae family, which includes a wide range of common vegetables, is a significant source of S-Methyl-L-cysteine sulfoxide (B87167). tandfonline.comnih.gov This compound is found in greater concentrations by dry weight than the more commonly studied glucosinolates in these vegetables. tandfonline.comnih.gov Research has quantified the levels of SMCSO in various members of this family, revealing considerable variation.

For instance, studies on Australian-sourced Brassica vegetables have shown that Brussels sprouts contain the highest levels of SMCSO, followed by broccoli, red cabbage, kale, cauliflower, white cabbage, and Chinese cabbage. ecu.edu.au The concentration of SMCSO in cabbages has been reported to be between 3.2 to 10.3 µmol/g fresh weight, making up approximately 1% of the dry matter. nih.govresearchgate.net Rapeseed (Brassica napus), another member of this family, also accumulates SMCSO. agroscope.ch

Table 1: S-Methyl-L-cysteine Sulfoxide Content in Selected Brassicaceae Vegetables

| Vegetable | SMCSO Content (mg/g Dry Weight) |

|---|---|

| Brussels sprouts | 6.0 – 37.1 |

| Broccoli | 0 – 18.7 |

| Cauliflower | 1.3 – 26.4 |

| Kale | 1.7 – 33.0 |

| Cabbage (White & Red) | 9.6 – 13.5 |

Note: Data compiled from multiple sources. ecu.edu.au

This compound is a predominant cysteine sulfoxide in many species of the Allium family. nih.govresearchgate.net This family includes vegetables renowned for their sharp flavors, such as onions, garlic, leeks, and chives.

In a study of 17 species from the Alliaceae family, (+)-S-methyl-L-cysteine sulfoxide was found to be the most abundant cysteine sulfoxide. nih.gov Quantitative analysis of seven Allium vegetables revealed varying molar ratios of different cysteine sulfoxides. For example, in onion, Welsh onion, 'asatsuki' (a type of chive), and leek, the molar ratio of methiin (SMCSO) to alliin (B105686) and isoalliin (B1237514) is significant. jst.go.jpresearchgate.net In contrast, garlic contains a higher proportion of alliin. uconn.edu Chinese chive and rakkyo also exhibit distinct ratios of these compounds. jst.go.jpresearchgate.net Specifically, SMCSO has been identified in garlic (Allium sativum), onion (Allium cepa), leek (Allium porrum), and shallots. uconn.edu

Table 2: Relative Abundance of this compound (Methiin) in Selected Allium Vegetables

| Vegetable | Molar Ratio of Methiin/Alliin/Isoalliin (%) |

|---|---|

| Onion (Allium cepa) | 16 / 0 / 84 |

| Welsh Onion (Allium fistulosum) | 19 / 0 / 81 |

| Leek (Allium porrum) | 19 / 0 / 81 |

| Garlic (Allium sativum) | 17 / 78 / 5 |

| Chinese Chive (Allium tuberosum) | 80 / 13 / 7 |

| Rakkyo (Allium chinense) | 68 / 0 / 32 |

Note: Data from a study on seven Allium vegetables. jst.go.jpresearchgate.net

While the Brassicaceae and Allium families are the primary sources of this compound, its presence is not exclusively limited to these groups. However, the concentration in other plant families is generally much lower and less frequently documented in scientific literature.

Variability in Plant Cultivars and Environmental Factors

The concentration of this compound in plants is not static; it is influenced by a range of genetic and environmental factors. tandfonline.com

Plant Cultivars: Different cultivars within the same species can exhibit significant variations in their SMCSO content. researchgate.net For example, studies on garlic have shown high variability in the content of S-alk(en)yl-L-cysteine sulfoxides, including methiin, among individual cultivars. nih.gov This genetic variability is a key determinant of the chemical composition of the plant.

Environmental Factors: A plant's growing environment plays a crucial role in the synthesis and accumulation of SMCSO. Factors such as temperature, soil composition, and the availability of nutrients like sulfur can impact the levels of this compound. ecu.edu.au For instance, sulfur fertility has been shown to affect the concentration and composition of S-alk(en)yl-L-cysteine sulfoxides in onions. researchgate.net At low sulfur levels, this compound can become the dominant flavor precursor. researchgate.net

Harvest Time and Storage: The timing of harvest can also influence the concentration of bioactive compounds in plants. mdpi.com Furthermore, storage conditions post-harvest can lead to changes in the levels of cysteine sulfoxides.

Biosynthesis and Genetic Regulation of S Methyl L Cysteine Sulfoxide in Plants

Proposed Biosynthetic Pathways

The biosynthesis of S-Methyl-L-cysteine sulfoxide (B87167) (methiin) is understood to follow distinct pathways depending on the plant family. In Brassicaceae (e.g., cabbage, radish, broccoli), the primary pathway involves the direct methylation of cysteine, whereas in Allium species (e.g., onion, garlic), evidence points to a more complex route likely originating from glutathione (B108866) nih.govsemanticscholar.org.

Methylation of Cysteine as a Precursor

In cruciferous plants such as radish, the biosynthetic pathway begins with the amino acid L-cysteine. This molecule undergoes methylation on its sulfur atom to form the intermediate S-Methyl-L-cysteine (SMC). Subsequently, SMC is oxidized at the sulfur atom to yield the final product, (+)-S-Methyl-L-cysteine sulfoxide nih.gov. This two-step process—methylation followed by sulfoxidation—is the core proposed pathway in Brassicaceae.

Role of Methionine in Biosynthesis

The essential amino acid methionine serves as the primary methyl group donor in the formation of SMC nih.gov. Research using radiolabeled molecules has demonstrated that the methyl group from methionine is efficiently transferred to cysteine. This process is crucial for the synthesis of SMC and, consequently, SMCSO nih.govnih.gov. While not explicitly detailed for this specific reaction in the literature, such methyl transfer reactions in biological systems typically involve the activation of methionine to S-adenosylmethionine (SAM), a universal methyl donor.

Distinction from Serine and Thiomethyl Group Pathways (e.g., in garlic)

The biosynthetic route to SMCSO in Brassicaceae is distinct from the pathway proposed for S-alk(en)yl cysteine sulfoxides in Allium species. In garlic, it has been suggested that S-methylcysteine may be formed from serine and a thiomethyl group derived from methionine nih.gov. However, studies in radish provided conclusive evidence against this pathway in crucifers. When radish leaves were supplied with methionine labeled in either the methyl group or the sulfur atom, the methyl group was incorporated into SMCSO far more efficiently than the sulfur atom. This finding supports the direct methylation of a pre-existing cysteine molecule rather than the construction of SMC from serine and a methionine-derived thiomethyl group nih.gov. Furthermore, the biosynthesis of the more prominent flavor precursors in Allium, such as alliin (B105686) (S-allyl-L-cysteine sulfoxide), is thought to begin with glutathione, highlighting a fundamentally different initial substrate compared to the cysteine-centric pathway in Brassicaceae semanticscholar.org.

| Feature | Pathway in Brassicaceae (e.g., Radish) | Pathway in Allium (e.g., Garlic) |

|---|---|---|

| Initial Precursor | L-cysteine | Glutathione (for alliin) or Serine + Thiomethyl group (proposed for SMC) |

| Key Intermediate | S-Methyl-L-cysteine (SMC) | γ-glutamyl-S-alk(en)yl-l-cysteines |

| Methyl Donor | Methionine | Methionine |

| Supporting Evidence | High efficiency of methyl group transfer from methionine vs. sulfur atom transfer nih.gov | Radiolabelling studies and analysis of intermediates nih.govsemanticscholar.org |

Enzymatic Machinery Involved in S-Methyl-L-cysteine Sulfoxide Synthesis

The conversion of L-cysteine to SMCSO is a two-step enzymatic process. While the specific enzymes have not been fully isolated and characterized in all SMCSO-producing plants, their functional classes can be inferred from the biochemical reactions.

S-methylation of Cysteine : The first step, the transfer of a methyl group from a donor like S-adenosylmethionine to the sulfur atom of cysteine, is catalyzed by a methyltransferase enzyme. This class of enzymes is responsible for a wide array of methylation reactions in plant metabolism wikipedia.org.

S-oxygenation of SMC : The second and final step is the oxidation of the sulfur atom in S-Methyl-L-cysteine to form the sulfoxide. This reaction is catalyzed by a flavin-containing monooxygenase (FMO) semanticscholar.orgnih.gov. FMOs are a well-known class of enzymes that use flavin adenine (B156593) dinucleotide (FAD) and NADPH to oxygenate nucleophilic substrates, including sulfur atoms in compounds like SMC nih.govmdpi.combiorxiv.orgmdpi.com. The involvement of FMOs is supported by research on the biosynthesis of other cysteine sulfoxides, such as alliin in garlic, where an FMO is responsible for the S-oxidation step semanticscholar.org.

| Reaction Step | Substrate | Product | Proposed Enzyme Class | Function |

|---|---|---|---|---|

| 1. Methylation | L-cysteine | S-Methyl-L-cysteine (SMC) | Methyltransferase | Transfers a methyl group from a donor (e.g., SAM) to the sulfur atom of cysteine. |

| 2. Sulfoxidation | S-Methyl-L-cysteine (SMC) | This compound (SMCSO) | Flavin-containing monooxygenase (FMO) | Adds an oxygen atom to the sulfur of SMC to form the sulfoxide. |

Genetic Loci and Regulatory Elements Governing this compound Accumulation

The concentration of SMCSO varies significantly between different plant species and even cultivars, indicating that its accumulation is under strong genetic control nih.gov. However, the specific genes and regulatory networks that govern this process are not yet fully understood, particularly in Brassicaceae.

Research into the genetic control of related pathways in Allium provides some insight. In Chinese chives (Allium tuberosum), a gene encoding a flavin-containing monooxygenase, AtuFMO1, was identified as a key enzyme in the biosynthesis of cysteine sulfoxide flavor precursors. The expression of AtuFMO1 was found to be associated with the accumulation of methiin (SMCSO) and alliin and was potentially regulated by specific transcription factors researchgate.net.

This finding suggests that the expression level of FMO genes is a critical control point for the accumulation of SMCSO. It is highly probable that similar genetic control mechanisms exist in Brassicaceae. The regulation could occur at the transcriptional level, where transcription factors activate or repress the genes encoding the biosynthetic enzymes (methyltransferases and FMOs) in response to developmental cues or environmental stresses. Despite this, specific genetic loci or quantitative trait loci (QTLs) directly controlling the final concentration of SMCSO in major Brassica crops have not yet been reported, representing an important area for future research.

Metabolism and Biotransformation of S Methyl L Cysteine Sulfoxide

Plant-Mediated Metabolism

In plants, SMCSO is chemically stable and stored within the cell's vacuoles. tandfonline.com However, upon tissue damage, such as slicing or chewing, it comes into contact with enzymes that initiate its breakdown into a variety of volatile and non-volatile sulfur compounds. tandfonline.com

The primary enzymes responsible for the initial breakdown of SMCSO in plants are cysteine sulfoxide (B87167) lyases, also known as C-S lyases. tandfonline.comresearchgate.net These enzymes are physically separated from their substrate, SMCSO, in intact plant cells. tandfonline.com When the plant tissue is macerated, this separation is disrupted, allowing the lyases to act on SMCSO. tandfonline.com The enzymatic reaction cleaves the C-S bond, leading to the formation of pyruvate, ammonia, and unstable sulfur-containing intermediates. tandfonline.comnih.gov The activity of these lyases can vary between different plant species and even between individuals, leading to differences in the profile of sulfur compounds produced. researchgate.net

The initial enzymatic breakdown of S-Methyl-L-cysteine sulfoxide by cysteine sulfoxide lyases yields highly reactive intermediates, primarily methanesulfenic acid. tandfonline.comresearchgate.net These intermediates then undergo a series of non-enzymatic reactions, including dimerization and disproportionation, to form a variety of volatile and non-volatile sulfur compounds. researchgate.net

Key reactive sulfur compounds formed include:

S-methyl methanethiosulfinate : This is often the main volatile organosulfur compound released from SMCSO upon tissue damage. nih.govresearchgate.net

S-methyl methanethiosulfonate (B1239399) : This compound is formed through the further disproportionation of S-methyl methanethiosulfinate. tandfonline.comresearchgate.net It is also considered a major human metabolite of SMCSO. nih.gov

Methanesulfenic acid : A highly reactive and unstable intermediate formed directly from the action of C-S lyase on SMCSO. tandfonline.comacs.org

Methanethiol : This compound can also be generated from the breakdown of SMCSO. tandfonline.com

Dimethyl disulfide : Formed from the subsequent reactions of the initial breakdown products, particularly upon heating. nih.govresearchgate.net

The specific profile and quantity of these reactive sulfur compounds can be influenced by factors such as the plant species, storage conditions, and processing methods like heating. nih.govresearchgate.net

Table 1: Key Reactive Sulfur Compounds from Plant-Mediated Metabolism of this compound

| Compound Name | Formation Pathway |

|---|---|

| S-methyl methanethiosulfinate | Primary product from the enzymatic breakdown of SMCSO. nih.govresearchgate.net |

| S-methyl methanethiosulfonate | Formed from the disproportionation of S-methyl methanethiosulfinate. tandfonline.comresearchgate.net |

| Methanesulfenic acid | Unstable intermediate from the action of C-S lyase. tandfonline.comacs.org |

| Methanethiol | A breakdown product of SMCSO metabolism. tandfonline.com |

| Dimethyl disulfide | Formed from subsequent reactions, especially with heat. nih.govresearchgate.net |

Mammalian Metabolism

When SMCSO is consumed by mammals, it undergoes absorption, distribution, biotransformation, and excretion.

Following the consumption of foods containing SMCSO, such as broccoli, the compound can be absorbed from the gastrointestinal tract and detected intact in human plasma and urine. nih.gov Peak plasma concentrations have been observed approximately 1.4 hours after consumption. nih.gov SMCSO can also be distributed to various tissues, with studies showing its accumulation in prostate tissue after dietary supplementation with broccoli soup. nih.gov It is estimated that a significant portion of ingested SMCSO is metabolized in vivo, likely through the action of cysteine-S-conjugate β-lyase activity by the gut microbiome. nih.gov

While the complete picture of SMCSO's metabolic pathways in the human body is still being elucidated, animal studies suggest that the liver plays a role in its biotransformation. tandfonline.comnih.gov Potential mechanisms of hepatic metabolism include alterations in enzymes related to glucose and cholesterol metabolism, as well as increased excretion of bile acids and sterols. nih.gov The metabolism of related sulfur compounds involves pathways such as dethiomethylation, demethylation, and oxidative degradation. tandfonline.com

Urine is the primary route for the excretion of SMCSO and its metabolites. tandfonline.com Following consumption, a percentage of the ingested SMCSO is excreted unchanged in the urine. nih.gov In addition to the parent compound, several metabolites have been identified in the urine of rats and humans after the administration of S-methyl-L-cysteine or consumption of SMCSO-rich foods. These include:

Methylsulphinylacetic acid nih.govnih.gov

2-hydroxy-3-methylsulphinylpropionic acid nih.govnih.gov

N-acetyl-S-methyl-L-cysteine S-oxide (methylmercapturic acid sulfoxide) nih.govnih.gov

Sulfate (B86663) tandfonline.comnih.gov

These metabolites indicate that SMCSO undergoes various biotransformation reactions in the body before being eliminated. nih.govnih.gov

Table 2: Urinary Metabolites of this compound in Mammals

| Metabolite | Reference Compound |

|---|---|

| Methylsulphinylacetic acid | S-methyl-L-cysteine nih.govnih.gov |

| 2-hydroxy-3-methylsulphinylpropionic acid | S-methyl-L-cysteine nih.govnih.gov |

| N-acetyl-S-methyl-L-cysteine S-oxide | S-methyl-L-cysteine nih.govnih.gov |

| Sulfate | S-methyl-L-cysteine nih.gov |

Apparent Non-incorporation into Mammalian Free Amino Acid Pool

This compound (SMCSO) is a non-protein amino acid, meaning it is not used as a building block for protein synthesis in mammals. tandfonline.com Upon ingestion, SMCSO can be absorbed intact from the gut. tandfonline.com Studies in humans have shown that after consumption of broccoli soup rich in SMCSO, the compound is detectable in plasma, urine, and even accumulates in prostate tissue. nih.gov The peak plasma concentration has been observed at approximately 1.4 hours after consumption. nih.gov

Research involving radiolabelled S-methyl-L-cysteine, a closely related compound, demonstrated that the primary route of excretion is through the urine. nih.gov In one human study, about 56% of the administered dose was excreted in the urine over three days, with a significant portion of this occurring within the first 24 hours. nih.gov This suggests that the compound and its metabolites are cleared from the body rather than being incorporated into the endogenous free amino acid pool, which serves as a reservoir for protein synthesis and other metabolic functions. nih.govcaldic.com The molecule undergoes extensive degradation, leading to the formation of inorganic sulfate and carbon dioxide. nih.gov This metabolic processing and subsequent excretion pathway underscores its apparent non-incorporation into the functional amino acid pool used for protein construction.

Microbial Biotransformation (Gut Microbiota)

The gut microbiota plays a crucial role in the metabolism of this compound, transforming it into various bioactive compounds that can subsequently interact with the host. nih.gov

A key enzymatic reaction in the microbial biotransformation of SMCSO is carried out by bacterial cysteine S-conjugate β-lyases (C-S lyases). nih.govnih.gov These pyridoxal (B1214274) 5'-phosphate-dependent enzymes are produced by various gut bacteria and catalyze β-elimination reactions. nih.gov This reaction involves the cleavage of the carbon-sulfur (C-S) bond in cysteine S-conjugates like SMCSO. nih.govresearchgate.net

The action of cysteine β-lyase on SMCSO results in the formation of pyruvate, ammonia, and an unstable sulfur-containing fragment, methanesulfenic acid. nih.govresearchgate.net This enzymatic cleavage is a critical first step, initiating a cascade that generates several volatile and bioactive sulfur compounds. researchgate.net Several species of enteric bacteria have been shown to exhibit high β-lyase activity toward SMCSO and related compounds. nih.gov

The initial breakdown of SMCSO by bacterial lyases produces highly reactive intermediates that lead to the formation of several bioactive derivatives. tandfonline.com The primary unstable product, methanesulfenic acid, can spontaneously react with another molecule of itself to form S-methyl methanethiosulfinate. researchgate.net

This compound can be further transformed through disproportionation reactions to yield other significant metabolites, including:

Dimethyl disulfide researchgate.net

S-methyl methanethiosulfonate (MMTS) tandfonline.comresearchgate.net

Dimethyl trisulfide researchgate.netresearchgate.net

These derivatives are responsible for many of the biological effects attributed to the consumption of SMCSO-rich vegetables. tandfonline.comecu.edu.au Thiosulfinates, such as S-methyl methanethiosulfinate, are known for their antimicrobial properties. nih.gov

| Enzyme | Substrate | Initial Products | Secondary Bioactive Derivatives |

|---|---|---|---|

| Bacterial Cysteine β-Lyase | This compound (SMCSO) | Methanesulfenic acid, Pyruvate, Ammonia | S-methyl methanethiosulfinate, Dimethyl disulfide, S-methyl methanethiosulfonate, Dimethyl trisulfide |

The biotransformation of SMCSO by the gut microbiota is essential for the generation of its most bioactive metabolites, thereby significantly influencing its impact on host metabolism and the bioavailability of its derivatives. nih.gov While SMCSO itself can be absorbed, its direct biological activity appears limited compared to its microbially-generated metabolites. tandfonline.com

Biological Roles and Mechanistic Insights of S Methyl L Cysteine Sulfoxide and Its Derivatives

Phytoalexin and Plant Defense Mechanisms

S-Methyl-L-cysteine sulfoxide (B87167) (SMCSO) is a naturally occurring, sulfur-containing non-protein amino acid found in plants of the Brassica and Allium genera. researchgate.netnih.gov It functions as a phytoalexin, a type of antimicrobial and anti-herbivore compound that plants produce to defend themselves against various threats. researchgate.net The defensive properties of SMCSO are activated upon tissue damage, such as during chewing by an herbivore or attack by a pathogen. This damage releases the compound from plant vacuoles and exposes it to cysteine sulfoxide lyase enzymes, initiating a chemical breakdown into biologically active substances. researchgate.nettandfonline.com

As a phytoalexin, S-Methyl-L-cysteine sulfoxide plays a role in protecting plants from microbial pathogens. researchgate.net Its defensive action is mediated through its degradation products. When plant tissues are damaged, the enzymatic breakdown of SMCSO by cysteine sulphoxide lyases leads to the formation of compounds with strong antimicrobial activity. researchgate.net For instance, the hydrolysis products of SMCSO, such as methyl methanethiosulfinates, have been identified as significant antibacterial agents in cabbage. nih.gov This chemical defense system helps prevent the growth and spread of harmful microorganisms in the plant.

This compound is a key component of the chemical defenses of Brassicaceae against herbivorous insects. researcher.lifenih.govresearchgate.net Research demonstrates that the concentration of SMCSO is not uniform throughout the plant but is allocated in higher levels to tissues that are more valuable for the plant's survival and reproduction, a pattern consistent with the optimal defense theory. researcher.lifenih.govresearchgate.net For example, reproductive tissues like inflorescences contain higher levels of SMCSO than vegetative tissues such as leaves. researcher.lifenih.govresearchgate.net Similarly, younger leaves and primary roots have greater concentrations than older leaves and secondary roots, respectively. researcher.lifenih.govresearchgate.net

This strategic allocation makes the most crucial plant parts less palatable to herbivores. Studies have shown that SMCSO acts as a consistent phagodeterrent, or feeding deterrent, for generalist herbivores. researcher.lifenih.govresearchgate.net The response of specialist herbivores, however, can vary, ranging from deterrence to, in some cases, feeding stimulation. researcher.lifenih.gov

Distribution of this compound (SMCSO) in Brassicaceae Tissues

| Plant Tissue Comparison | Higher SMCSO Concentration | Lower SMCSO Concentration |

|---|---|---|

| Reproductive vs. Vegetative | Inflorescences | Leaves |

| Leaf Age | Young Leaves | Old Leaves |

| Root Type | Primary Roots | Secondary Roots |

Physiological Significance in Ruminant Animals

While beneficial for plants, this compound has significant and potentially detrimental physiological effects on ruminant animals that consume brassica crops like kale, rape, and turnips. agricom.co.nznih.gov

The consumption of brassica plants by ruminants can lead to a condition known as "kale anaemia," a form of haemolytic anaemia. researchgate.netagricom.co.nznih.gov The causative agent for this disorder is this compound. researchgate.netnih.govvet111.co.nz The concentration of SMCSO in these plants is not static; it tends to increase as the plant matures, particularly after flowering in the spring. agricom.co.nzvet111.co.nz Furthermore, agricultural practices can influence its levels, with higher concentrations found in crops grown in soils rich in nitrogen and sulphur or after the application of sulphur-based fertilizers. agricom.co.nzvet111.co.nz When livestock ingest these plants, the SMCSO is metabolized in the rumen, initiating a toxic process that damages red blood cells, leading to anaemia. agricom.co.nz Clinical signs can range from loss of appetite and poor performance to severe anaemia, red-colored urine (hence the alternative name "redwater"), and in some cases, death. agricom.co.nzvet111.co.nz

The direct cause of red blood cell destruction in kale anaemia is not SMCSO itself, but its breakdown product, dimethyl disulfide. nih.govvet111.co.nz Within the anaerobic environment of the rumen, resident bacteria metabolize the ingested this compound. nih.gov This microbial action converts SMCSO into dimethyl disulfide, which is then absorbed from the rumen into the bloodstream. msu.edu Dimethyl disulfide is the active haemolytic agent responsible for the damage to erythrocytes. nih.gov Enzymatic hydrolysis of SMCSO leads to the formation of volatile organic compounds, including dimethyl disulfide (DMDS). researchgate.net

Dimethyl disulfide exerts its toxic effects on red blood cells by interfering with critical antioxidant pathways. nih.gov Specifically, it disrupts the function of thiol-containing enzymes, such as glutathione (B108866) reductase. nih.gov This enzyme is vital for maintaining a sufficient concentration of reduced glutathione within erythrocytes. Glutathione is a key antioxidant that protects red blood cells from oxidative damage. By impairing glutathione reductase, dimethyl disulfide leads to a depletion of glutathione, rendering the red blood cells vulnerable to oxidative stress and subsequent destruction (haemolysis). nih.gov

Pathogenesis of Kale Anaemia

| Step | Process | Key Compound | Outcome |

|---|---|---|---|

| 1. Ingestion | Ruminant consumes brassica plants (e.g., kale). | This compound (SMCSO) | SMCSO enters the rumen. |

| 2. Microbial Conversion | Rumen bacteria metabolize SMCSO. | Dimethyl Disulfide (DMDS) | DMDS is produced and absorbed into the bloodstream. |

| 3. Enzyme Disruption | DMDS interferes with thiol-containing enzymes in red blood cells. | Glutathione Reductase | Reduced glutathione levels decrease. |

| 4. Haemolysis | Red blood cells undergo oxidative damage and destruction. | N/A | Haemolytic anaemia develops. |

Reduction of Erythrocyte Glutathione Concentration

The impact of this compound (SMCSO) and its related compounds on glutathione (GSH) levels, particularly within erythrocytes, is a key area of its biological activity. Glutathione is a critical intracellular antioxidant, and its concentration in red blood cells is a vital indicator of oxidative stress. Cysteine is the rate-limiting substrate in the biosynthesis of glutathione mdpi.com. Studies have shown that supplementation with cysteine can restore glutathione synthesis rates and concentrations nih.gov.

Research on S-methyl-L-cysteine (SMC), a closely related sulfur-containing amino acid, has demonstrated its ability to modulate erythrocyte antioxidant status. In a study involving male Wistar rats fed a high-fructose diet, which induced oxidative stress, a significant decrease in the levels of glutathione, glutathione peroxidase, and catalase was observed nih.gov. Oral administration of SMC led to a significant recovery of glutathione content and the activity of the glutathione-dependent enzyme, glutathione peroxidase nih.gov. This recovery highlights the antioxidant properties of SMC and its potential to protect cells from free radical damage by bolstering the glutathione system nih.gov. The cysteine component of compounds like SMCSO is thought to be capable of stimulating or contributing to the synthesis of glutathione, thereby improving antioxidant capacity tandfonline.com.

Mechanistic Investigations in Mammalian and Cellular Models

This compound has demonstrated notable antioxidant properties in various experimental models nih.govlktlabs.com. Its activity has been compared to standard antidiabetic drugs in alloxan-induced diabetic rats, where SMCSO was found to be a superior antioxidant tandfonline.com. This antioxidant effect is evidenced by its ability to lower the levels of lipid peroxidation products, such as malondialdehyde, hydroperoxides, and conjugated dienes in tissues . By reducing these markers, SMCSO demonstrates a direct capacity to mitigate cellular damage caused by oxidative stress .

Beyond direct radical scavenging, SMCSO enhances the body's own antioxidant defense systems. The compound and its derivatives have been shown to improve the activities of key antioxidant enzymes. In diabetic rats, administration of SMCSO led to an increase in hepatic superoxide (B77818) dismutase (SOD) and catalase (CAT) activities tandfonline.com. Similarly, the related compound S-methyl-L-cysteine (SMC) was found to significantly increase whole blood reduced glutathione, as well as erythrocyte glutathione peroxidase (GPx) and catalase activities in rats under metabolic stress nih.gov. The cysteine moiety of SMCSO is believed to play a role in stimulating the synthesis of glutathione, a cornerstone of cellular antioxidant defense tandfonline.com. This multifaceted enhancement of endogenous antioxidant pathways is a key mechanism behind its protective effects nih.govtandfonline.com.

Table 1: Effect of S-Methyl-L-cysteine (SMC) on Erythrocyte Antioxidant Enzymes

| Parameter | High Fructose Diet (HFD) Group | HFD + SMC Group | Finding | Source |

|---|---|---|---|---|

| Malondialdehyde | Significantly Higher | Significantly Decreased | SMC reduced lipid peroxidation. | nih.gov |

| Reduced Glutathione (GSH) | Decreased | Increased | SMC restored GSH levels. | nih.gov |

| Glutathione Peroxidase (GPx) | Decreased | Increased | SMC improved GPx activity. | nih.gov |

| Catalase | Lower | Increased | SMC treatment increased catalase activity. | nih.gov |

A significant aspect of the antioxidant mechanism involves the Methionine Sulfoxide Reductase A (MSRA) system. The reversible oxidation and reduction of the amino acid methionine is considered a catalytic antioxidant system that protects cells from oxidative damage nih.govnih.gov. MSRA is the enzyme that catalyzes the reduction of methionine sulfoxide back to methionine nih.govnih.gov. Research has identified S-methyl-L-cysteine (SMLC) as a substrate that participates in this catalytic antioxidant system mediated by MSRA nih.govnih.gov. Dietary supplementation with SMLC was shown to enhance the MSRA antioxidant system and prevent cellular abnormalities induced by oxidative stress in a Drosophila model of Parkinson's disease nih.govnih.gov. This interaction suggests that interventions focusing on the enzymatic reduction of oxidized methionine, supported by substrates like S-methyl-L-cysteine, represent a novel approach to mitigating oxidative stress-related conditions nih.govnih.gov.

The anticancer potential of this compound has been explored, with research pointing towards specific molecular mechanisms, particularly in the context of prostate cancer. Studies have shown that SMCSO can accumulate in human prostate tissue tandfonline.com. Furthermore, an inverse association has been reported between the dietary intake of SMCSO and the severity of prostate cancer grading tandfonline.com.

Mechanistic studies have focused on the metabolic effects of SMCSO and its primary human metabolite, S-methyl methanethiosulfonate (B1239399) (MMTSO), on prostate cancer cells nih.gov. Research using DU145 prostate cancer cells revealed that MMTSO, but not its parent compound SMCSO, significantly alters cellular energy metabolism nih.govresearchgate.net. MMTSO exposure was found to reduce mitochondrial metabolism, decrease mitochondrial ATP production, and increase the cells' dependency on fatty acids for energy researchgate.net. This metabolic shift moves the cancer cells towards a non-cancerous phenotype, reduces cell proliferation, and promotes apoptosis nih.gov. These findings provide the first evidence that MMTSO exposure drives a significant shift in mitochondrial metabolism in prostate cancer cells, suggesting a potential mechanism for the beneficial effects observed with diets rich in vegetables containing SMCSO nih.gov.

Table 2: Metabolic Effects of S-methyl methanethiosulfonate (MMTSO) on DU145 Prostate Cancer Cells

| Metabolic Parameter | Effect of MMTSO Exposure | Mechanistic Implication | Source |

|---|---|---|---|

| Mitochondrial Metabolism | Reduced | Shift away from cancerous energy production. | researchgate.net |

| Mitochondrial ATP | Reduced | Decreased energy for cancer cell proliferation. | researchgate.net |

| Oxidative Phosphorylation | Reduced | Alteration of primary energy pathway. | researchgate.net |

| Fatty Acid Dependency | Increased | Shift in fuel source, characteristic of metabolic reprogramming. | researchgate.net |

| Cell Proliferation | Reduced | Inhibition of cancer cell growth. | nih.gov |

| Apoptosis | Increased | Promotion of programmed cell death. | nih.gov |

Anti-diabetic and Anti-hyperglycemic Effects

Numerous animal studies have provided evidence for the anti-diabetic and anti-hyperglycemic properties of this compound. tandfonline.comnih.gov Administration of SMCSO has been shown to decrease plasma glucose in animal models of diabetes. lktlabs.com The compound's beneficial effects on glucose metabolism appear to be a significant aspect of its potential health benefits. nih.gov In diabetic rats, SMCSO administration was found to restore the normal morphology of the liver and pancreatic islets. tandfonline.com

One of the key mechanisms behind the anti-diabetic and anti-hypercholesterolemic effects of SMCSO is its ability to alter the activity of crucial glucose- and cholesterol-regulating enzymes. tandfonline.comnih.gov Research suggests that SMCSO may impact enzymes such as glucose-6-phosphatase, HMG-CoA reductase, and cholesterol 7α-hydroxylase. tandfonline.com

In studies with hypercholesterolemic rats, SMCSO administration has been associated with an increase in hepatic cholesterol 7α-hydroxylase, which is the rate-limiting enzyme in the synthesis of bile acids from cholesterol. tandfonline.com This action, combined with an observed increase in fecal bile acid excretion, facilitates the removal of cholesterol from the body. tandfonline.com Furthermore, SMCSO has been shown to reduce total cholesterol by 18-33% and low-density lipoprotein (LDL) by approximately 26% in rat models. tandfonline.com

| Enzyme/Metabolite | Effect of SMCSO | Metabolic Consequence | Reference |

|---|---|---|---|

| Cholesterol 7α-hydroxylase | Increased activity | Promotes bile acid synthesis | tandfonline.com |

| Fecal Bile Acids | Increased excretion | Accelerates cholesterol removal | tandfonline.com |

| Total Cholesterol | Reduced (by ~18-33% in rats) | Anti-hypercholesterolemic effect | tandfonline.com |

| Low-Density Lipoprotein (LDL) | Reduced (by ~26% in rats) | Anti-hypercholesterolemic effect | tandfonline.com |

Improvement of Hepatic Function

This compound (SMCSO) has demonstrated hepatoprotective effects, which are largely attributed to its antioxidant properties and its ability to enhance the body's own antioxidant defense mechanisms. nih.gov The liver plays a central role in the metabolism of glucose, lipids, and energy. tandfonline.com Animal studies have indicated that some of the beneficial effects of cruciferous and allium vegetables on cardiometabolic health may be mediated by SMCSO. tandfonline.comnih.govtandfonline.com

One of the proposed mechanisms for its hepatoprotective action is the modulation of key enzymes involved in glucose metabolism. In animal models of diabetes, administration of SMCSO has been shown to normalize the levels of hepatic glucose-6-phosphatase and hexokinase. tandfonline.com Furthermore, there is evidence that SMCSO can enhance hepatic glycogen (B147801) stores. tandfonline.com The antioxidant activity of SMCSO is also a key factor in its hepatoprotective role. It has been shown to be a more potent antioxidant than some standard anti-diabetic drugs. tandfonline.comnih.gov This antioxidant capacity helps to mitigate the oxidative damage that is often observed in various liver pathologies. tandfonline.comnih.govtandfonline.com While direct evidence for SMCSO is still emerging, a related sulfur-containing compound, S-allyl-l-cysteine sulfoxide, has been found to induce detoxifying enzymes in the liver through the activation of the Nrf2-ARE pathway, which in turn helps to prevent hepatic injury. nih.gov

Impact on Pancreatic β-cell Function and Insulin (B600854) Secretion

This compound has been shown to positively impact the function of pancreatic β-cells, which are responsible for producing, storing, and releasing insulin. Research suggests that SMCSO can improve the function of these cells, which is a key factor in its anti-hyperglycemic effects. tandfonline.comnih.govtandfonline.com

One of the key findings is that SMCSO may act as an insulin secretagogue, meaning it can stimulate the secretion of insulin from pancreatic β-cells. tandfonline.com The probable mechanism of action for the antidiabetic effects of SMCSO is thought to be partly dependent on this stimulation of insulin secretion. nih.gov In studies on diabetic rats, the administration of SMCSO has been linked to improved glucose tolerance. tandfonline.com While the precise molecular pathways of how SMCSO affects pancreatic β-cell apoptosis are not yet fully elucidated, its ability to enhance insulin secretion and improve β-cell function is a significant aspect of its biological role. tandfonline.comnih.govtandfonline.com

Cardiovascular Health Mechanisms

This compound has demonstrated notable effects on cholesterol and lipid metabolism, contributing to its potential cardiovascular health benefits. tandfonline.com In animal models with diet-induced hypercholesterolemia, the administration of SMCSO has been shown to significantly reduce levels of total cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL). tandfonline.com

The mechanisms underlying these lipid-lowering effects are multifaceted. One of the key proposed mechanisms is the increased excretion of bile acids and sterols. tandfonline.comnih.govtandfonline.com The liver is central to cholesterol metabolism, including the catabolism of cholesterol into bile acids. tandfonline.com By increasing the fecal excretion of bile acids, SMCSO may facilitate the removal of dietary lipids and cholesterol from the body. tandfonline.com

Furthermore, SMCSO is thought to influence the activity of key enzymes involved in cholesterol regulation, such as HMG-CoA reductase and cholesterol 7α-hydroxylase. tandfonline.com An in vitro study examining the effects of various sulfur-containing amino acids on cholesterol metabolism-related genes in hepatocytes found that SMCSO increased the mRNA levels of HMG-CoA reductase while decreasing those of cholesterol 7α-hydroxylase (CYP7A1). tandfonline.com

The following table summarizes the observed reductions in lipid levels in rats with diet-induced hypercholesterolemia following the administration of SMCSO.

| Lipid Parameter | Percentage Reduction |

| Total Cholesterol | ~18% - 33% |

| Low-Density Lipoprotein (LDL) | ~26% |

| Very-Low-Density Lipoprotein (VLDL) | 35% - 67% |

Data compiled from studies on rats with diet-induced hypercholesterolemia. tandfonline.com

Research into the effects of S-Methyl-L-cysteine derivatives on cardiovascular health has shown promising results in the context of atrial remodeling, a key process in the development of atrial fibrillation. It is important to note that the available research has focused on S-Methyl-L-cysteine (SMLC), a related but distinct compound from this compound.

In a study using a mouse model, SMLC was found to have a remarkable protective role against angiotensin II-induced atrial remodeling in a dose-dependent manner. nih.gov Atrial fibrillation is the most common sustained tachyarrhythmia, and oxidative stress is a known contributor to its development. nih.gov SMLC, which can be found in garlic and cabbage, is thought to act as an antioxidant. nih.gov Further research is needed to determine if this compound has similar effects on atrial remodeling.

The modulation of oxidative stress is a critical aspect of cardiovascular health. While specific studies on this compound's role in angiotensin II-induced oxidative stress are limited, research on its derivative, S-Methyl-L-cysteine (SMLC), provides valuable insights.

A study demonstrated that SMLC protects against atrial remodeling in atrial fibrillation by inhibiting oxidative stress through the MsrA/p38 MAPK signaling pathway. nih.gov In this research, SMLC was shown to alleviate angiotensin II-induced cytotoxicity, mitochondrial damage, and oxidative stress in mouse atria-derived cardiomyocytes. nih.gov The protective effects of SMLC were attenuated when MsrA was knocked down, and these effects were eliminated by a p38 MAPK inhibitor. nih.gov These findings highlight a potential mechanism by which S-Methyl-L-cysteine and possibly its sulfoxide derivative could exert cardioprotective effects by mitigating angiotensin II-induced oxidative stress.

Neuroprotective Roles

While the neuroprotective roles of this compound are an emerging area of research, studies on the related compound S-methyl-L-cysteine (SMLC) suggest potential benefits for brain health. Oxidative stress is known to play a significant role in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. nih.gov

Research has shown that dietary supplementation with SMLC, which is found in garlic, cabbage, and turnips, can prevent Parkinson's-like symptoms in a Drosophila model of the disease. nih.gov The proposed mechanism for this neuroprotection involves the enhancement of the methionine sulfoxide reductase A (MSRA) antioxidant system. nih.gov SMLC acts as a substrate in the catalytic antioxidant system that is mediated by MSRA, which helps to protect cells from oxidative damage. nih.gov These findings suggest that interventions focusing on the enzymatic reduction of oxidized methionine, which can be supported by compounds like SMLC, may represent a novel therapeutic approach for neurodegenerative diseases involving oxidative stress. nih.gov Further investigation is warranted to explore the specific neuroprotective mechanisms of this compound.

Anti-microbial and Anti-fungal Activities

This compound (SMCSO), found in Allium and Brassica vegetables, is considered a phytoalexin, providing plants with protection against microbial pathogens. researchgate.netresearchgate.net While the compound itself has some reported activity, its primary antimicrobial and anti-fungal potential is realized through its derivatives. researchgate.nettandfonline.com

Direct evidence for the antimicrobial activity of this compound is limited. tandfonline.com However, at least one in vitro study has reported anti-fungal effects of SMCSO against strains of Candida albicans. researchgate.nettandfonline.com Candida species are a common cause of human mucosal and bloodstream infections. nih.gov The emergence of drug-resistant strains necessitates the search for new antimycotics, and compounds derived from natural sources like SMCSO are of significant interest. nih.gov

The more potent antimicrobial effects associated with SMCSO are attributed to its derivatives, which are produced upon enzymatic action. researchgate.nettandfonline.com When plant tissues are macerated (e.g., sliced or chewed), SMCSO is released from vacuoles and comes into contact with the enzyme alliinase (a cysteine sulfoxide lyase). researchgate.net This enzyme catalyzes the breakdown of SMCSO into a variety of volatile sulfur-containing compounds. researchgate.nettandfonline.com This conversion can also be mediated by bacteria within the human gut microbiome. researchgate.net

Key antimicrobial derivatives include:

Methyl methanethiosulfinate (MMTSO) : Identified as a principal antimicrobial compound in Brassica vegetables. researchgate.nettandfonline.com Thiosulfinates as a chemical group are known for their antimicrobial properties. tandfonline.comnih.govnih.gov

Other Derivatives : The enzymatic hydrolysis of SMCSO also produces methanesulfinic acid, methanethiol, dimethyl disulfide, pyruvate, and ammonia, which collectively contribute to a range of anti-microbial potential. researchgate.nettandfonline.com

These derivatives have demonstrated inhibitory activity against various microorganisms, including Gram-positive and Gram-negative bacteria and fungi. researchgate.nettandfonline.com The antimicrobial action of thiosulfinates is largely attributed to their ability to oxidize the sulfhydryl groups of proteins and enzymes within microbial cells. nih.gov

Table 2: Antimicrobial Activity of this compound and its Derivatives

| Compound | Source of Activity | Mechanism | Target Organisms |

| This compound (SMCSO) | Direct | Limited evidence; one study suggests direct action. researchgate.nettandfonline.com | Candida albicans strains. tandfonline.com |

| Methyl Methanethiosulfinate (MMTSO) | Derivative | Enzymatic conversion of SMCSO by alliinase. researchgate.nettandfonline.com | Gram-positive bacteria, Gram-negative bacteria, fungi. researchgate.nettandfonline.com |

| Dimethyl Disulfide | Derivative | Enzymatic conversion of SMCSO. researchgate.nettandfonline.com | General microbial pathogens. researchgate.net |

| Methanethiol | Derivative | Enzymatic conversion of SMCSO. researchgate.nettandfonline.com | General microbial pathogens. researchgate.net |

Anti-inflammatory Effects

The anti-inflammatory effects of this compound appear to be linked to its antioxidant properties. tandfonline.com By bolstering the body's antioxidant defenses, SMCSO may help mitigate the oxidative damage observed in various pathologies. tandfonline.com This reduction in oxidative stress can, in turn, lead to lower inflammation. tandfonline.com For instance, research has postulated that improved antioxidant capacity from SMCSO administration could lead to reduced levels of inflammatory markers such as IL-10. tandfonline.com Furthermore, the non-sulfoxide form, S-methyl-L-cysteine, has been shown to decrease levels of the inflammatory cytokine TNF-α in animal models. caymanchem.com The organic sulfur compounds found in plants of the Allium genus are generally recognized for their anti-inflammatory effects. nih.gov

Reduction of Inflammatory Mediators (e.g., TNF-alpha, IL-1beta, IL-6)

The role of this compound (SMCSO) in modulating key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-alpha), Interleukin-1beta (IL-1beta), and Interleukin-6 (IL-6), has been a subject of scientific investigation. While SMCSO is recognized for its antioxidant properties, its direct impact on these specific inflammatory mediators appears to be nuanced, with research indicating indirect or alternative pathways of anti-inflammatory action rather than direct suppression. tandfonline.comuwa.edu.au

Research Findings on IL-1beta and IL-6

Detailed studies investigating the immunomodulatory effects of SMCSO have yielded specific insights into its interaction with IL-1beta and IL-6. One significant scoping review highlighted a study in diabetic rat models where the administration of SMCSO did not lead to a reduction in the levels of these two cytokines. tandfonline.com Specifically, the research found that SMCSO was unable to dampen IL-1beta levels. tandfonline.com Similarly, the compound had no significant effect on the levels of IL-6, a cytokine for which IL-1beta often acts as a transcription factor. tandfonline.com

Interestingly, in the same study, while SMCSO did not decrease IL-1beta or IL-6, it did cause a significant increase in Interleukin-10 (IL-10). tandfonline.comnih.gov IL-10 is a potent anti-inflammatory cytokine known for its role in inhibiting the production of pro-inflammatory cytokines, suggesting that SMCSO may exert anti-inflammatory effects through an IL-10-mediated pathway. tandfonline.comnih.gov The beneficial effects observed in the study, such as improved morphological alterations in the liver and pancreas of diabetic rats, were partially attributed to this IL-10 modulation combined with the compound's antioxidant activity. nih.gov

Table 1: Effect of this compound (SMCSO) on Inflammatory Cytokine Levels in Diabetic Rats

| Cytokine | Observed Effect of SMCSO Administration | Research Finding Reference |

|---|---|---|

| Interleukin-1beta (IL-1beta) | Unable to dampen/No significant change | tandfonline.com |

| Interleukin-6 (IL-6) | No significant effect | tandfonline.com |

| Interleukin-10 (IL-10) | Significant increase | tandfonline.comnih.gov |

Research Findings on TNF-alpha

Current scientific literature lacks direct evidence demonstrating that this compound reduces TNF-alpha. However, research on its closely related, non-sulfoxide form, S-Methyl-L-cysteine (SMC), has shown a significant impact on this inflammatory mediator. nih.govresearchgate.net It is crucial to distinguish between these two compounds, as some studies investigating SMCSO have reportedly used SMC in their methodology. tandfonline.com

In a study conducted on male Wistar rats with metabolic syndrome induced by a high-fructose diet, oral administration of SMC resulted in a significant decline in plasma TNF-alpha levels. nih.govresearchgate.net This finding suggests that the S-Methyl-L-cysteine structure possesses anti-inflammatory capabilities concerning TNF-alpha, although the specific contribution of the sulfoxide group in SMCSO to this particular action remains unclarified by current research.

Table 2: Effect of S-Methyl-L-cysteine (SMC) on Plasma TNF-alpha

| Study Model | Compound Administered | Key Finding on TNF-alpha | Research Finding Reference |

|---|

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | SMCSO |

| Tumor Necrosis Factor-alpha | TNF-alpha |

| Interleukin-1beta | IL-1beta |

| Interleukin-6 | IL-6 |

| Interleukin-10 | IL-10 |

Analytical Methodologies for S Methyl L Cysteine Sulfoxide and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of SMCSO. This technique offers high selectivity and allows for the accurate measurement of the compound even at low concentrations in complex matrices.

Quantification in Human Biological Fluids (e.g., plasma, urine)

LC-MS/MS methods have been successfully developed and validated for the quantification of SMCSO in human plasma and urine. acs.orgmdpi.com These methods are essential for pharmacokinetic studies and for assessing dietary intake of cruciferous and Allium vegetables. A notable advantage of these methods is the simple and rapid preparation of biological samples. acs.orgmdpi.com

One validated method demonstrated excellent sensitivity with limits of detection (LOD) for SMCSO being 0.02 µM in plasma and 0.03 µM in urine. acs.orgmdpi.comecu.edu.au The calibration curves for this method showed strong linearity with correlation coefficients (r²) greater than 0.9987. acs.orgmdpi.comecu.edu.au The accuracy of quantification was reported to be 98.28 ± 5.66%. acs.orgmdpi.comecu.edu.au

LC-MS/MS Method Validation Parameters for SMCSO in Human Biological Fluids

| Parameter | Plasma | Urine | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 0.02 µM | 0.03 µM | acs.orgmdpi.comecu.edu.au |

| Correlation Coefficient (r²) | > 0.9987 | acs.orgmdpi.comecu.edu.au | |

| Quantification Accuracy | 98.28 ± 5.66% | acs.orgmdpi.comecu.edu.au | |

| Extraction Recovery | 0.7 ± 0.02 | 0.8 ± 0.04 | mdpi.com |

Quantification in Plant Matrices (e.g., cruciferous vegetables)

The quantification of SMCSO in cruciferous vegetables is vital for dietary assessments and for the food industry. LC-MS/MS provides a robust platform for the simultaneous analysis of SMCSO along with other sulfur-containing compounds like glucosinolates and sulforaphane (B1684495) in these plant matrices. dntb.gov.uaecu.edu.au

A simple and sensitive LC-MS method has been described for the simultaneous analysis of these compounds. dntb.gov.ua The analytes are effectively retained and resolved on an Xbridge C18 column. dntb.gov.uanih.gov This methodology can be applied using either high-resolution or unit-resolution mass spectrometry, making it adaptable for large-scale studies. dntb.gov.uanih.gov

Concentration of S-Methyl-L-cysteine Sulfoxide (B87167) in Various Raw Cruciferous Vegetables

| Vegetable | SMCSO Concentration (mg/g Dry Weight) | Reference |

|---|---|---|

| Brussels sprouts | 6.0–37.1 | researchgate.net |

| Broccoli | 0–18.7 | researchgate.net |

| Cauliflower | 1.3–26.4 | researchgate.net |

| Kale | 1.7–33.0 | researchgate.net |

| Chinese cabbage | 1.6–5.4 | researchgate.net |

Use of Isotope-Labelled Internal Standards

To ensure the highest accuracy and precision in quantification, especially in complex biological matrices, the use of isotope-labelled internal standards is a critical component of LC-MS/MS methodologies. acs.orgmdpi.com These standards, such as ³⁴S-trideuteromethylcysteine sulfoxide (³⁴S-d₃SMCSO), mimic the chemical behavior of the analyte but are distinguishable by their mass. ecu.edu.au This allows for the correction of any variability during sample preparation and analysis, including extraction efficiency and matrix effects. mdpi.com The use of such standards is a hallmark of a robust and reliable quantitative bioanalytical method. acs.orgmdpi.com

Other Chromatographic and Spectrometric Techniques

While LC-MS/MS is the predominant technique, other methods have also been employed for the analysis of SMCSO.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used for the determination of SMCSO in plant materials. nih.govtandfonline.com However, due to the non-volatile nature of SMCSO, a derivatization step is required prior to analysis. nih.gov A common approach involves converting the amino acid to its tert-butyldimethylsilyl derivative. nih.gov This method allows for the separation of SMCSO and other related S-alk(en)yl-L-cysteine sulfoxides on a nonpolar capillary column. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC has also been utilized for the analysis of SMCSO in Brassica extracts. This technique can be used for the separation and quantification of the compound, often employing a C18 column. ecu.edu.au

Biomarker Applications in Dietary Intervention Studies

S-Methyl-L-cysteine sulfoxide has been identified as a validated and accurate urinary biomarker for the dietary intake of cruciferous vegetables. Following consumption, SMCSO is absorbed and subsequently excreted in the urine, making its measurement a reliable indicator of cruciferous vegetable consumption.

In dietary intervention studies, quantifying SMCSO in biological fluids like plasma and urine provides an objective measure of compliance with the dietary regimen. dntb.gov.ua For instance, in studies investigating the health effects of broccoli consumption, the levels of SMCSO and its metabolites are monitored to confirm the intake of the intervention food. The rapid and accurate determination of SMCSO using methods like LC-MS/MS is therefore highly beneficial for such clinical and nutritional research. acs.orgmdpi.com

Future Directions and Research Gaps in S Methyl L Cysteine Sulfoxide Studies

Elucidation of Complete Biosynthetic Pathways

A significant gap in our knowledge of S-Methyl-L-cysteine sulfoxide (B87167) lies in the complete elucidation of its biosynthetic pathways in plants. While it is understood that SMCSO is a non-protein sulfur-containing amino acid, the precise enzymatic steps and genetic regulation leading to its formation are not fully mapped out. Early research suggested that methionine is a precursor for the biosynthesis of S-methyl-L-cysteine and its subsequent oxidation to SMCSO in garlic. nih.gov More recent studies on related S-alk(en)ylcysteine sulfoxides (CSOs) in chives, using transcriptomic analysis, have indicated that the biosynthesis may be tissue-specific, with cysteine synthesis occurring in the white stalk and CSO synthesis in the green leaves. researchgate.net

Furthermore, research into the biosynthesis of alliin (B105686) (S-allyl-L-cysteine sulfoxide) in garlic has identified genes for enzymes like γ-glutamyl transpeptidases (GGTs) that are involved in the pathway. researchgate.net A flavin-containing monooxygenase from Schizosaccharomyces pombe has also been characterized for its ability to synthesize SMCSO from S-methyl-L-cysteine, highlighting a potential enzymatic mechanism for the sulfoxidation step. nih.gov However, a definitive and universally accepted biosynthetic pathway for SMCSO in various plant species remains to be established. Future research should focus on identifying and characterizing all the enzymes and genes involved in this pathway, which could have significant implications for agronomically enhancing the SMCSO content in vegetables.

Key Research Gaps in Biosynthesis:

| Research Gap | Implication |

|---|---|

| Identification of all enzymes in the pathway | Understanding the complete catalytic process. |

| Genetic regulation of the biosynthetic pathway | Enabling genetic engineering for higher SMCSO content. |

| Species-specific variations in biosynthesis | Tailoring agricultural practices for different crops. |

| Subcellular localization of biosynthetic enzymes | Insights into metabolic channeling and regulation. |

Comprehensive Metabolic Fate in Humans

While S-Methyl-L-cysteine sulfoxide is known to be metabolized in the human body, a comprehensive picture of its metabolic fate is yet to be drawn. It is established that gut microbiota play a crucial role in the initial breakdown of SMCSO. nih.gov A key human metabolite identified is S-methyl methanethiosulfonate (B1239399) (MMTSO). nih.govnih.gov

A study using radiolabeled SMCSO in humans revealed that a significant portion is absorbed and its sulfur component is largely excreted in the urine as inorganic sulfate (B86663), suggesting extensive metabolism. nih.gov However, the intermediate steps and the full range of metabolites are not well-defined. The complexities of its catabolism and distinguishing its metabolites from those of endogenous human metabolism present a challenge. nih.gov Future research is needed to fully characterize the metabolic pathways of SMCSO in humans, including the identification of all metabolites and the enzymes responsible for their formation. This knowledge is critical for understanding the bioavailability and biological activities of SMCSO-derived compounds.

Omics-Based Research (Metabolomics, Transcriptomics, Proteomics) for Mechanistic Insights

The application of "omics" technologies offers a powerful approach to gain deeper mechanistic insights into the biological activities of this compound. These high-throughput techniques can provide a holistic view of the molecular changes induced by SMCSO and its metabolites.

Metabolomics can be employed to identify the full spectrum of SMCSO metabolites in biological fluids and tissues, providing a more complete understanding of its metabolic fate. tandfonline.com Untargeted metabolomics has already been utilized to identify SMCSO as a characteristic marker in rape royal jelly. nih.gov

Transcriptomics and proteomics can reveal changes in gene and protein expression in response to SMCSO, helping to elucidate its mechanisms of action. For instance, a study on prostate cancer cells used transcriptomic and metabolomic analyses to observe changes in cellular and energy metabolism pathways following treatment with the SMCSO metabolite, MMTSO. nih.govresearchgate.net Proteome profiling has also been used to correlate the abundance of cystine lyase isoforms with the formation of volatile organosulfur compounds from SMCSO in Brassica vegetables. nih.gov

Future research should integrate these omics approaches (multi-omics) to build a comprehensive understanding of how SMCSO impacts cellular pathways and contributes to its potential health benefits.

Structure-Activity Relationship Studies of this compound Derivatives

There is a notable lack of research on the structure-activity relationships (SAR) of this compound derivatives. SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. Such studies could identify the key structural features of SMCSO and its metabolites that are responsible for their therapeutic effects.

By synthesizing and testing a series of SMCSO analogues, researchers could determine which parts of the molecule are essential for activity and potentially design new, more potent compounds for specific therapeutic targets. This area of research is largely unexplored and represents a significant gap in the field. Future investigations into the SAR of SMCSO derivatives could pave the way for the development of novel pharmaceuticals or nutraceuticals.

Potential for Therapeutic Applications and Functional Food Development

The preclinical evidence suggesting anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties of this compound points towards its potential for therapeutic applications and the development of functional foods. tandfonline.comuwa.edu.aunih.gov Animal studies have indicated that SMCSO may exert these effects through mechanisms such as increasing bile acid and sterol excretion and modulating enzymes related to glucose and cholesterol metabolism. tandfonline.comuwa.edu.aunih.gov

However, as previously mentioned, the translation of these findings to humans requires robust clinical evidence. Should future human trials confirm the health benefits of SMCSO, there would be significant potential for its use in the prevention and management of chronic diseases like type 2 diabetes and cardiovascular disease. This could lead to the development of SMCSO-enriched functional foods or dietary supplements. Further research is needed to establish the efficacy and safety of SMCSO for these applications.

Potential Therapeutic and Functional Food Applications:

| Application Area | Supporting Preclinical Evidence |

|---|---|

| Cardiometabolic Health | Anti-hyperglycemic and anti-hypercholesterolemic effects. |

| Oxidative Stress Reduction | Antioxidant properties. |

| Cancer Prevention | Anticancer effects observed in vitro. |

| Functional Food Ingredient | Potential for enrichment in foods to confer health benefits. |

Ecological and Agricultural Implications (e.g., plant stress response, animal feed)

The study of this compound also has important ecological and agricultural implications that warrant further investigation. In the context of plant biology, it has been suggested that SMCSO may act as a defensive metabolite against insect herbivory. Understanding the role of SMCSO in plant stress responses could lead to new strategies for crop protection.

In animal nutrition, the presence of SMCSO in certain forage crops, such as some Brassica species, is known to cause toxicity in ruminant animals, leading to conditions like hemolytic anemia. This has implications for the use of these crops as animal feed. Conversely, research on honey bees has revealed a dual impact of SMCSO from rapeseed on bee health, highlighting its complex role in ecological interactions. researchgate.net Future research should continue to explore the multifaceted roles of SMCSO in ecosystems and its impact on both agricultural productivity and animal health.

常见问题

Basic Research Questions

Q. How can SMCSO be effectively extracted and quantified from plant tissues?

- Methodology :

- Extraction : Use homogenization in acidic buffers (e.g., 0.1% formic acid) to stabilize SMCSO and prevent enzymatic degradation. Tissue disruption via liquid nitrogen grinding enhances yield .

- Quantification : Employ LC-MS/MS with isotope-labeled internal standards (e.g., deuterated SMCSO) for high specificity. HPLC with UV detection (210–220 nm) is suitable for bulk analysis in sulfur-rich matrices like onions or cabbage .

Q. What factors influence SMCSO hydrolysis into bioactive compounds like methyl methanethiolsulfinate (MMTSO)?

- Methodology :

- Enzymatic Hydrolysis : Incubate SMCSO with cysteine sulfoxide lyase (e.g., from Allium species) at pH 4.0–6.0. Monitor MMTSO formation via GC-MS or spectrophotometric assays for thiosulfinates .

- Non-enzymatic Hydrolysis : Test thermal degradation (e.g., boiling) or acid hydrolysis (1M HCl) to compare pathways .

Q. How does sulfur fertility affect SMCSO accumulation in Allium and Brassica species?

- Methodology :

- Conduct controlled greenhouse trials with graded sulfur (S) treatments (0–200 mg S/kg soil). Quantify SMCSO and γ-glutamyl peptides (γ-GP) via HPLC .

- Use isotopic labeling (e.g., 34S) to trace SMCSO biosynthesis in sulfur-deficient vs. sulfur-replete conditions .

Advanced Research Questions

Q. How can SMCSO’s interaction with methionine sulfoxide reductase A (MsrA) be modeled to study redox signaling?

- Methodology :

- In vitro Assays : Purify recombinant MsrA and measure its activity using SMCSO as a substrate. Monitor methionine sulfoxide reduction via NADPH-coupled spectrophotometry .

- In vivo Models : Use transgenic Arabidopsis lines overexpressing MsrA to assess SMCSO’s role in oxidative stress mitigation. Measure ROS levels and antioxidant gene expression (e.g., SOD, CAT) .

Q. What experimental approaches resolve contradictions in SMCSO’s antibacterial vs. pro-oxidant effects?

- Methodology :

- Bacterial Inhibition Assays : Test SMCSO and MMTSO against Leuconostoc mesenteroides under varying redox conditions (e.g., ±5 mM glutathione). Use disk diffusion or microbroth dilution to quantify MIC/MBC .

- Oxidative Stress Profiling : Apply SMCSO to neuronal cell lines (e.g., SH-SY5Y) and measure lipid peroxidation (MDA assay) and mitochondrial membrane potential (JC-1 staining) .

Q. How can SMCSO-based metal-organic frameworks (MOFs) be optimized for CO2 capture applications?

- Methodology :

- MOF Synthesis : Use SMCSO as a ligand with Zn²⁺ or Cu²⁺ nodes. Characterize porosity via BET analysis and CO2 adsorption via gravimetric gas sorption .

- Stability Testing : Expose MOFs to humid conditions (40–80% RH) and monitor structural integrity via PXRD .

Contradictions and Open Questions

- Hydrolysis Pathways : Acidification (pH <4) stabilizes SMCSO in red cabbage , but enzymatic hydrolysis in Allium requires pH 4–6 . Resolve by comparing isoform-specific lyase activities .

- Antioxidant vs. Pro-Oxidant Effects : SMCSO scavenges ROS in neuronal cells but generates cytotoxic MMTSO in bacteria . Context-dependent mechanisms require tissue-specific profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。